molecular formula C10H8N2O B1274588 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-42-3

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Cat. No. B1274588
M. Wt: 172.18 g/mol
InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N
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Description

The compound "1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde" is a chemical entity that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. This compound is characterized by the presence of both pyridine and pyrrole rings, which are known for their electron-rich nature and ability to participate in various chemical reactions. The aldehyde group attached to the pyrrole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyrrole aldehyde compounds has been reported in the literature. For instance, the synthesis of "1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde" involves a multi-step process starting from commercially available pyrrole, which includes acylation and nucleophilic substitution reactions, achieving a total yield of 65% for the target compound . Similarly, the synthesis of pyridine-3-carbaldehyde thiosemicarbazone involves a Schiff base condensation reaction between thiosemicarbazide and pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine-3-carbaldehyde thiosemicarbazone, a related compound, has been determined using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system with a P21/n space group . The structure of dimethylindium-pyridine-2-carbaldehyde oximate, another related compound, consists of a row of five fused rings with a central 6-membered InONInON ring and two intervening 5-membered InNCCN rings, indicating a 5-coordinate geometry for the indium atoms .

Chemical Reactions Analysis

The reactivity of pyridine-2-carbaldehyde oxime, a compound similar to the one of interest, has been studied in reactions with organo-derivatives of Group III elements, forming oximates that are generally dimeric in benzene . Pyrrole-2-carbaldehyde thiosemicarbazones have been used to form complexes with nickel(II) and palladium(II), demonstrating the ability of the pyrrole aldehyde moiety to act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-3-carbaldehyde thiosemicarbazone have been investigated using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), revealing the potential of this compound as a molecular wire with stable electronic and vibrational properties under an external electric field . The crystal structure of dimethylindium-pyridine-2-carbaldehyde oximate further supports the coordination ability of the oximate group and provides insights into the geometry and bonding of the compound .

Scientific Research Applications

  • Pyrrole-2-carboxaldehyde Derivatives

    • Scientific Field : Biochemistry and Pharmacology .
    • Application Summary : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
    • Methods of Application : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • Results or Outcomes : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
  • Pyrrolopyrazine Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

1-pyridin-3-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLQAHCCSBMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390032
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

CAS RN

383136-42-3
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, X Wu, Y Tian, K Wang, S Tang… - Journal of Inorganic and …, 2022 - Springer
… It can be seen from Scheme 1, 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde (1) was attained … (2) was prepared from 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde by addition reaction of …
Number of citations: 2 link.springer.com

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